molecular formula C11H15NO2 B8439890 Ethyl 3-(pyridin-3-yl)butanoate

Ethyl 3-(pyridin-3-yl)butanoate

Cat. No. B8439890
M. Wt: 193.24 g/mol
InChI Key: AZVMTDLPURVDGH-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Step 3 of Reference Example 8-65, by use of lithium aluminum hydride (75 mg, 2.0 mmol), tetrahydrofuran (10 mL) and a solution prepared by dissolving, in tetrahydrofuran (5 mL), ethyl 3-(pyridin-3-yl)butanoate (339 mg, 2.0 mmol) obtained in Step 2 of Reference Example 8-66, the mixture was stirred and reacted under cooling in an ice bath for 1 hour. Thus, 3-(pyridin-3-yl)butan-1-ol (Compound EN) (153 mg, yield: 99%) was obtained.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:20])[CH2:14][C:15](OCC)=[O:16])[CH:8]=1>O1CCCC1>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH:13]([CH3:20])[CH2:14][CH2:15][OH:16])[CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
339 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C(CC(=O)OCC)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
CUSTOM
Type
CUSTOM
Details
reacted
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.